Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate
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Overview
Description
Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate is a chemical compound with the molecular formula C6H7BrF4O2 . It has a molecular weight of 267.02 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BrF4O2/c1-2-13-4(12)3-5(8,9)6(7,10)11/h2-3H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Peptidyl 2,2-difluoro-3-aminopropionate Synthesis : Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate has been used in the synthesis of amino esters, which are potential proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992).
Ketene and Acyl Derivatives Studies : Studies on ketene derivatives have involved the use of this compound for acylation reactions, leading to various bromo butanoate derivatives (Kato & Kimura, 1977).
Michael Addition Reaction : It has been synthesized through the Michael addition reaction, with studies focusing on optimizing the synthesis conditions (Chu Shijin, 2011).
Catalysis and Organic Synthesis
Tetrafluoroaryl-C-nucleoside Analogues : Its derivatives have been used in the synthesis of enantioenriched tetrafluorinated aryl-C-nucleosides, showcasing compatibility with O-phosphorylation of primary alcohols (Bonnac et al., 2010).
Enantioselective Synthesis : Candida antarctica lipase B has been used for the enantioselective synthesis of ethyl 4-bromo-3-hydroxybutanoate, a key chiral building block (Lim et al., 2013).
Geotrichum candidum in Enantioselective Reduction : Geotrichum candidum has been employed for the enantioselective reduction of ethyl 4-bromo-3-oxobutanoate, demonstrating dependency on cofactors for configuration control (Sundby, Zotti, & Anthonsen, 2003).
Baker's Yeast Reduction : Utilized in Baker's yeast reductions to obtain enantiomers of ethyl 4,4,4-trifluoro-3-hydroxybutanoate (Davoli et al., 1999).
Photocatalysis and Organic Chemistry
Visible-Light-Driven Direct 2,2-Difluoroacetylation : this compound has been involved in visible-light-driven direct 2,2-difluoroacetylation studies using organic pigment catalysts (Furukawa et al., 2020).
Structural Analysis and Preparation : Involved in the preparation and structure analysis of various derivatives, such as ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate (Strelow, Voss, & Adiwidjaja, 1992).
Medicinal Chemistry and Inhibitors
Monoamine Oxidase Inhibitors : Has been a precursor in the synthesis of compounds with potential monoamine oxidase inhibitory properties (Misra, Dwivedi, & Parmar, 1980).
Catalytic Performance in Metal-Organic Frameworks : this compound derivatives have been studied for their influence on catalytic performance in zirconium-based metal-organic frameworks (Huang et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate is a chemical compound that is widely used in organic synthesis . .
Mode of Action
It is known to exhibit special reactivity and selectivity in certain chemical reactions, which makes it useful for the preparation of other organic compounds .
Biochemical Pathways
As a compound used in organic synthesis, it is likely involved in various biochemical pathways depending on the specific reactions it is used in .
Result of Action
As a compound used in organic synthesis, its effects would largely depend on the specific reactions it is used in and the resulting compounds .
Properties
IUPAC Name |
ethyl 4-bromo-3,3,4,4-tetrafluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF4O2/c1-2-13-4(12)3-5(8,9)6(7,10)11/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKVZBJIJWWPKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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